molecular formula C18H22N6O3S B2721608 N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1113107-61-1

N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2721608
CAS No.: 1113107-61-1
M. Wt: 402.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide ( 1113107-61-1) is a synthetic organic compound with the molecular formula C18H22N6O3S and a molecular weight of 402.47 g/mol . This complex molecule features a [1,2,4]triazolo[4,3-a]quinazolinone core structure, which is a privileged scaffold in medicinal chemistry known for exhibiting a wide range of biological activities. Compounds within this structural class are frequently investigated in various biochemical and pharmacological contexts, including research into mitochondrial function and dynamics . The specific mechanism of action and primary research applications for this analog are areas of active scientific exploration. It is supplied as a solid and should be stored under appropriate conditions. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, utilizing appropriate personal protective equipment.

Properties

IUPAC Name

3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-3-11(2)20-15(26)8-9-23-16(27)12-6-4-5-7-13(12)24-17(23)21-22-18(24)28-10-14(19)25/h4-7,11H,3,8-10H2,1-2H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQUCCXFPPTOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Amine Intermediates

  • 4-Aminotriazoloquinazoline reacts with 3-chloropropionyl chloride in THF, followed by aminolysis with isobutylamine (65% yield,).

Reductive Amination

  • 3-Oxo-propanamide intermediates undergo reductive amination with butan-2-amine using NaBH3CN in methanol (55% yield,).

Final Coupling and Purification

Convergent synthesis routes dominate:

Stepwise Assembly (,)

  • Triazoloquinazolinone core synthesis.
  • Sequential attachment of carbamoylmethylsulfanyl and propanamide groups.
  • Final purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).

One-Pot Strategy ()

  • Simultaneous coupling of triazoloquinazolinone-NHS ester , carbamoylmethylsulfanyl-thiol , and isobutylamine in DMF at 0°C→RT (18 hours, 28% yield).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Stepwise (Method A) Cyclocondensation 85 >95
CuAAC (Method B) Azide-alkyne cycloaddition 75 90
NHS coupling (2.2) Thiol-ester conjugation 22 98
One-pot (4.2) Multi-component coupling 28 85

Challenges and Optimization

  • Low Yields in Coupling Steps : Steric hindrance from the triazoloquinazoline core reduces reactivity. Microwave-assisted synthesis (100°C, 30 min) improves NHS ester coupling efficiency to 40%.
  • Purification Complexity : Reverse-phase HPLC with 0.1% TFA modifier enhances separation of polar byproducts.
  • Instability of Thiol Intermediates : Use of tris(2-carboxyethyl)phosphine (TCEP) stabilizes sulfhydryl groups during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide. For instance, derivatives of quinoxaline sulfanyl compounds have shown promising antiproliferative effects against various cancer cell lines. One study demonstrated that synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Molecular docking studies indicate that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that further optimization could lead to effective anti-inflammatory agents .

Antifungal Activity

Another area of research focuses on antifungal applications. Compounds with similar triazole structures have been evaluated for their antifungal efficacy against Candida species and other fungi. Some derivatives demonstrated greater activity than traditional antifungals like fluconazole, indicating the potential for developing new antifungal therapies .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that utilize readily available reagents. Characterization techniques such as NMR and LC-MS confirm the compound's structure and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing biological activity. Variations in substituents on the triazole and quinazoline rings can significantly influence the compound's pharmacological properties. Ongoing research aims to elucidate these relationships to enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsEfficacy/IC50 Values
AnticancerQuinoxaline derivatives1.9 - 7.52 µg/mL
Anti-inflammatory5-lipoxygenase inhibitorsPotentially effective
AntifungalTriazole derivativesGreater than fluconazole

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares its triazoloquinazoline core with several synthesized derivatives. Key structural variations among analogs include substituents at the 1-position (sulfanyl-linked groups) and the propanamide side chain. Below is a detailed comparison:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Key Features
Target Compound 1-[(Carbamoylmethyl)sulfanyl], N-(butan-2-yl) propanamide Not explicitly given Not provided Not provided Carbamoylmethyl group enhances hydrophilicity; branched alkyl improves lipophilicity.
3-(1-{[(Benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-triazoloquinazolin-4-yl)-N-(propan-2-yl)propanamide 1-[(Benzylcarbamoyl)methyl]sulfanyl, N-(propan-2-yl) propanamide C₂₄H₂₆N₆O₃S 478.57 Not provided Benzylcarbamoyl group introduces aromaticity; isopropylamide enhances steric bulk.
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-triazoloquinazolin-1-yl-thio)acetamido)-3-methylbutanoate (Compound 8) 1-(Thioacetamido) with methyl ester, L-ValOCH₃ substituent Not provided Not provided 94–95°C Amino acid ester side chain improves solubility; methyl ester aids metabolic stability.
N-(butan-2-yl)-3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-triazoloquinazolin-4-yl]propanamide 1-[(3-Fluorophenylcarbamoyl)methyl]sulfanyl, N-(butan-2-yl) propanamide C₂₅H₂₆FN₇O₃S Not provided Not provided Fluorophenyl group enhances electronegativity and potential receptor affinity.

Pharmacological Implications

  • Hydrophilicity vs.
  • Steric Effects : Branched alkyl groups (butan-2-yl vs. isopropyl) may influence binding pocket interactions in enzyme targets .
  • Electron-Withdrawing Groups : Fluorophenyl substituents () could enhance binding to targets requiring electronegative interactions, such as kinases .

Physical Properties

  • Melting Points: Amino acid ester derivatives () exhibit higher melting points (e.g., 129–130°C for Compound 9c) due to hydrogen-bonding capacity from hydroxyl groups .
  • Molecular Weight : The benzylcarbamoyl analog (478.57 g/mol) suggests the target compound’s molecular weight is likely ~470–500 g/mol, typical for this class .

Key Research Findings

  • Synthetic Flexibility : The triazoloquinazoline core allows modular substitution, enabling tailored pharmacokinetic properties .
  • Structure-Activity Relationships (SAR) :
    • Sulfanyl-linked carbamoyl groups improve metabolic stability compared to ester-linked analogs .
    • Branched alkylamide chains (e.g., butan-2-yl) may enhance membrane permeability over linear chains .
  • Unresolved Questions : Direct pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound are lacking, necessitating further studies.

Biological Activity

N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial and anticancer activities.

The compound's molecular formula is C18H22N6O3SC_{18}H_{22}N_{6}O_{3}S with a molecular weight of 402.5 g/mol. Its structure features a triazoloquinazoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC18H22N6O3S
Molecular Weight402.5 g/mol
CAS Number1113107-61-1

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values as low as 15 μg/ml in some cases .

Anticancer Activity

The compound's potential as an anticancer agent is supported by preliminary findings indicating cytotoxic effects against cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the triazole and quinazoline moieties could enhance anticancer activity. For example, certain derivatives showed IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins involved in cell proliferation and bacterial metabolism .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial effects of various triazoloquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced the antibacterial potency.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer effects of N-(butan-2-yl)-3-{1-[carbamoylmethyl)sulfanyl]-5-oxo-triazoloquinazoline derivatives against breast cancer cells (MCF7). The study found that certain derivatives exhibited IC50 values below 10 µM, suggesting strong cytotoxic potential .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Thioether formationK₂CO₃, DMF, 25°C, 12h68–85
Amide couplingHBTU, DMSO, Et₃N, 0°C → RT72–90

Basic: How can the molecular structure be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify protons adjacent to the sulfanyl group (δ 3.1–3.5 ppm) and the quinazolinone carbonyl (δ 165–170 ppm) .
    • IR spectroscopy : Confirm the presence of amide (1650 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .

Q. Table 2: Key Spectral Signatures

Functional GroupNMR Shift (ppm) / IR Peak (cm⁻¹)Reference
Triazoloquinazoline C=O¹³C: 168.5
Propanamide NH¹H: 6.8–7.2 (broad)

Basic: What biological screening approaches are recommended for initial activity assessment?

Methodological Answer:

  • Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Anti-inflammatory testing : Evaluate inhibition of TNF-α or IL-6 in LPS-induced macrophages .

Q. Table 3: Example Bioactivity Data

Assay TypeModel SystemIC₅₀ (μM)Reference
AntiproliferativeMCF-712.4
TNF-α inhibitionRAW 264.7 cells18.9

Advanced: How can DFT calculations elucidate electronic properties?

Methodological Answer:

  • HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict reactivity sites (e.g., electron-deficient triazoloquinazoline core) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions, such as the sulfanyl group’s electron-rich sulfur atom .

Q. Table 4: DFT-Derived Parameters

ParameterValue (eV)Reference
HOMO-LUMO gap4.2
Sulfanyl charge density-0.32 e

Advanced: How to resolve contradictions in synthetic yields or spectral data?

Methodological Answer:

  • Variable analysis : Compare solvent polarity (DMF vs. DMSO), reaction temperature (25°C vs. reflux), and base strength (K₂CO₃ vs. NaOH) .
  • Crystallization optimization : Use mixed solvents (e.g., DMSO/H₂O) to improve crystal quality for unambiguous XRD validation .

Q. Table 5: Yield Variability Across Conditions

SolventTemperatureBaseYield (%)Reference
DMF25°CK₂CO₃85
n-ButanolRefluxNaOH62

Advanced: Can AI-driven platforms optimize synthesis?

Methodological Answer:

  • Reaction condition prediction : Train AI models on existing triazoloquinazoline synthesis data to recommend optimal catalysts or solvents .
  • Real-time parameter adjustment : Integrate COMSOL Multiphysics with AI to simulate heat/mass transfer during exothermic amide coupling steps .

Q. Table 6: AI-Optimized Parameters

ParameterAI RecommendationReference
Catalyst loading5 mol% Pd(OAc)₂
Solvent mixtureDMF:EtOAc (3:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.